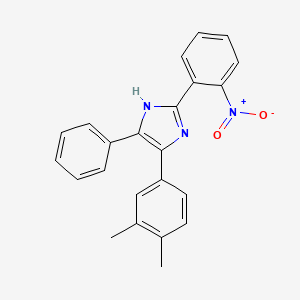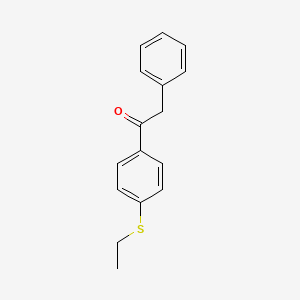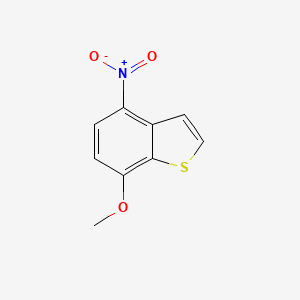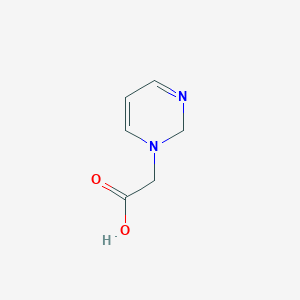
4-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-5-phenyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-5-phenyl-1H-imidazole is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by its three distinct aromatic rings and various substituents, which may impart unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazole ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic or basic conditions.
Introduction of substituents: The aromatic rings can be functionalized through electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
4-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
科学研究应用
4-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-5-phenyl-1H-imidazole may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the synthesis of dyes, pigments, or other specialty chemicals.
作用机制
The mechanism of action of 4-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-5-phenyl-1H-imidazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
2-phenyl-4,5-dimethylimidazole: Lacks the nitro and additional phenyl groups.
4-nitrophenyl-2-phenylimidazole: Similar structure but different substituents.
属性
CAS 编号 |
5908-17-8 |
|---|---|
分子式 |
C23H19N3O2 |
分子量 |
369.4 g/mol |
IUPAC 名称 |
4-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-5-phenyl-1H-imidazole |
InChI |
InChI=1S/C23H19N3O2/c1-15-12-13-18(14-16(15)2)22-21(17-8-4-3-5-9-17)24-23(25-22)19-10-6-7-11-20(19)26(27)28/h3-14H,1-2H3,(H,24,25) |
InChI 键 |
ACFHAHPHMGYLEW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=C(NC(=N2)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Propyl 2-{[(4-chlorophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14149853.png)

![3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14149878.png)


![7-Azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14149888.png)


![(2R)-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14149908.png)
![3',6,6'-Tris(dimethylamino)spiro[2-benzofuran-3,9'-fluorene]-1-one](/img/structure/B14149913.png)
![6-(tert-Butyl)-2-(4-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14149917.png)
![(1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B14149924.png)

